molecular formula C18H12AlN3O9 B11927124 p-Nitrophenol aluminum salt CAS No. 64047-79-6

p-Nitrophenol aluminum salt

Cat. No.: B11927124
CAS No.: 64047-79-6
M. Wt: 441.3 g/mol
InChI Key: ZHRQQOTZLGOJJP-UHFFFAOYSA-K
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Description

Contextual Significance of p-Nitrophenol Derivatives in Advanced Materials and Catalysis Research

P-Nitrophenol (PNP) and its derivatives are pivotal organic compounds utilized as precursors or intermediates in the manufacturing of a wide array of products, including paints, plastics, explosives, pharmaceuticals, and dyes. tandfonline.comkajay-remedies.com Their versatile chemical nature also makes them significant in the synthesis of agrochemicals and pigments. kajay-remedies.com

The widespread industrial use of p-nitrophenol has led to its classification as a common and toxic environmental pollutant, prompting extensive research into its detection and removal from soil and water. lidsen.comchemijournal.comjebas.org A significant area of this research is focused on the catalytic reduction of p-nitrophenol to p-aminophenol (p-AP), a less toxic substance that is also a valuable precursor for pharmaceuticals like paracetamol. acs.orgmdpi.com This transformation is a model reaction for evaluating the efficiency of various catalytic systems, particularly those involving metal nanoparticles. chemijournal.comacs.orgmdpi.com

In the realm of advanced materials, p-nitrophenol derivatives are investigated for various applications. For instance, they have been studied for their potential as corrosion inhibitors for metals like aluminum. researchgate.net Furthermore, the interaction of p-nitrophenol with metal-organic frameworks (MOFs) is an active area of research, with materials like aluminum-based MOFs being developed for the efficient adsorptive removal of p-nitrophenol from aqueous solutions. researchgate.netscience.gov The unique electronic properties of the nitro group in p-nitrophenol also lend themselves to applications in chemical sensors and indicators. kajay-remedies.comrsc.org

The catalytic degradation of p-nitrophenol often involves advanced oxidation processes and the use of nanocomposites. tandfonline.comlidsen.com The efficiency of these catalytic systems is a key focus, with studies exploring the synergistic effects between different metal oxides and the influence of factors like pH and catalyst concentration on degradation rates. tandfonline.com

Application AreaSpecific Use of p-Nitrophenol Derivatives
Industrial Synthesis Precursor for paints, plastics, explosives, dyes, pigments, and pharmaceuticals. tandfonline.comkajay-remedies.com
Environmental Remediation Target pollutant for catalytic degradation and adsorption studies. lidsen.comresearchgate.netresearchgate.net
Catalysis Model substrate (p-nitrophenol) for testing catalytic reduction to p-aminophenol. acs.orgmdpi.com
Materials Science Component in studies of corrosion inhibition and development of chemical sensors. researchgate.netrsc.org

Overview of Aluminum's Role in Inorganic and Organometallic Chemistry Relevant to Phenolates

Aluminum is a highly abundant and versatile metal that plays a significant role in both inorganic and organometallic chemistry. Its ability to form stable complexes with a variety of ligands, including phenolates, makes it a subject of continuous research interest. Aluminum phenolate (B1203915), with the general formula [Al(OC₆H₅)₃]n, is a well-known compound that can be synthesized by reacting aluminum with phenol (B47542). wikipedia.org It typically exists as a white solid and has been found to form dimers and trimers in solution. wikipedia.org

A primary application of aluminum phenolate is as a catalyst in industrial processes, such as the alkylation of phenols. wikipedia.org The catalytic activity of aluminum is often attributed to its Lewis acidic nature, which allows it to activate substrates in chemical reactions.

The field of aluminum-phenolate chemistry extends to more complex ligand systems. Researchers have synthesized and characterized a variety of aluminum complexes with substituted phenoxide ligands, such as bis(imino)phenoxides and 2,2′-oxobis(phenolates). rsc.orgresearchgate.net These complexes exhibit diverse structures and coordination geometries around the aluminum center, which can be fine-tuned by modifying the ligand framework. For example, X-ray diffraction studies have revealed both bidentate and tridentate ligation of phenoxide ligands to aluminum centers, resulting in distorted tetrahedral or five-coordinate geometries. rsc.orgresearchgate.net

Furthermore, organoaluminum compounds containing phenoxide ligands, such as dimethylaluminum complexes with imino-phenoxide ligands, have been synthesized. asianpubs.org These compounds are explored for their potential as catalysts in polymerization reactions, for instance, the polymerization of ethylene. asianpubs.org The reactivity of these complexes is often initiated by the protodealumination of an Al-C bond by the acidic phenol group. asianpubs.org

Type of Aluminum Phenolate ComplexStructural FeaturesPotential Applications
Aluminum Phenolate Exists as dimers and trimers. wikipedia.orgCatalyst for phenol alkylation. wikipedia.org
Bis(imino)phenoxide Aluminum Complexes Bidentate imino-alkoxide ligation; binuclear structures. rsc.orgCatalysis. researchgate.net
Aluminum 2,2′-oxobis(phenolates) Dimeric compounds with five-coordinate aluminum atoms. researchgate.netStructural models in organoaluminum chemistry. researchgate.net
Dimethylaluminum Imino-phenoxide Complexes Neutral complexes formed by protodealumination. asianpubs.orgEthylene polymerization catalysts. asianpubs.org

Research Trajectories and Academic Relevance of p-Nitrophenol Aluminum Salt Systems

Direct research focusing exclusively on this compound is not extensively documented in publicly available literature. However, its academic relevance and potential research trajectories can be inferred from the intersection of the properties of p-nitrophenol derivatives and aluminum complexes.

One potential area of investigation is in materials science . Given that p-nitrophenol derivatives are used in electrolytes for aluminum capacitors, the specific properties of this compound could be explored for enhancing capacitor performance. kajay-remedies.com The salt could potentially serve as a component in the electrolyte, influencing conductivity and stability.

Another significant research direction lies in catalysis . Aluminum phenolate is a known catalyst, and the introduction of a nitro group onto the phenolate ligand, as in this compound, could modulate its catalytic activity. wikipedia.org The electron-withdrawing nature of the nitro group would alter the electronic properties of the aluminum center, which could be beneficial for certain catalytic transformations. Research could focus on synthesizing and characterizing this salt and evaluating its performance in reactions such as polymerization or the degradation of pollutants.

In the field of environmental chemistry , the formation of this compound could be relevant to the fate and transport of p-nitrophenol in environments containing aluminum species, such as certain soils and clays. Studies have explored the use of aluminum-based materials, like aluminum-containing metal-organic frameworks (MOFs) and alumina (B75360) (Al₂O₃), for the removal of p-nitrophenol from water. researchgate.netscience.govnih.gov The interaction at the surface could involve the formation of aluminum-phenolate type bonds. Understanding the structure and stability of this compound would provide fundamental insights into these adsorption and potential degradation processes.

Finally, the compound serves as a target for synthetic and structural chemistry . The synthesis of pure this compound and the characterization of its molecular and crystalline structure would be a valuable contribution to the fundamental knowledge of organoaluminum chemistry. Elucidating its bonding characteristics and solid-state structure would provide a basis for theoretical studies and predictions of its reactivity.

Research AreaPotential Focus for this compound
Materials Science Development of electrolytes for aluminum capacitors. kajay-remedies.com
Catalysis Modified catalyst for polymerization or environmental remediation. wikipedia.org
Environmental Chemistry Understanding the interaction of p-nitrophenol with aluminum-based adsorbents. researchgate.netscience.gov
Synthetic Chemistry Synthesis, structural characterization, and theoretical studies.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

64047-79-6

Molecular Formula

C18H12AlN3O9

Molecular Weight

441.3 g/mol

IUPAC Name

aluminum;4-nitrophenolate

InChI

InChI=1S/3C6H5NO3.Al/c3*8-6-3-1-5(2-4-6)7(9)10;/h3*1-4,8H;/q;;;+3/p-3

InChI Key

ZHRQQOTZLGOJJP-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].C1=CC(=CC=C1[N+](=O)[O-])[O-].[Al+3]

Related CAS

100-02-7 (Parent)

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for the Formation of p-Nitrophenolate Salts

The formation of p-nitrophenolate, the anionic precursor to the aluminum salt, can be achieved through several chemical routes. The p-nitrophenolate anion is the conjugate base of p-nitrophenol and is characterized by a strong absorbance maximum around 400-405 nm. acs.orgwikipedia.org Its formation is often a key step in various chemical processes.

A prominent method for producing p-nitrophenol, which can then be deprotonated to its salt, is through the hydrolysis of a nitrohalobenzene compound, such as p-nitrochlorobenzene. google.com This process typically involves reacting the nitrohalobenzene with a strong base. One of the primary industrial routes involves the basic hydrolysis of p-nitrochlorobenzene with a sodium hydroxide (B78521) solution. google.com The resulting sodium p-nitrophenolate salt is then acidified, often with sulfuric acid, to yield p-nitrophenol. google.com The process can be refined through subsequent steps of concentration, liquid/liquid decantation to remove the aqueous phase after acidification, crystallization, and separation to obtain a high-purity product. google.com Hydrolysis of halogenated hydrocarbons is a common environmental degradation reaction and generally involves nucleophilic substitution at a carbon center. viu.ca

The hydrolysis of p-nitrophenyl esters, such as p-nitrophenyl palmitate (pNPP) or p-nitrophenyl acetate (B1210297) (pNPA), is another well-documented route to generate the p-nitrophenolate anion. researchgate.netresearchgate.net This reaction is frequently used as a model to study enzyme kinetics, where the formation of the yellow p-nitrophenolate is monitored spectrophotometrically. researchgate.netresearchgate.net

Metal salts of p-nitrophenol can be prepared through direct reaction pathways. A patented process describes the formation of metal salts of p-nitrophenol by agitating nitrobenzene (B124822) with a metal hydroxide, such as potassium hydroxide, in the presence of ammonia (B1221849). google.com The use of ammonia in this one-step process was found to control the isomer distribution, favoring the formation of the para-nitrophenol salt over the ortho isomer. google.com

In many catalytic studies, the p-nitrophenolate anion is formed in situ. For instance, in the catalytic reduction of p-nitrophenol (p-NP), sodium borohydride (B1222165) (NaBH₄) is added to the solution. mdpi.com This addition increases the solution's pH, leading to an acid-base reaction between p-NP and NaBH₄, which results in the formation of the p-nitrophenolate anion. mdpi.comnih.gov The metallic catalyst then facilitates the reduction of the nitrophenolate. acs.org

Synthesis of Aluminum-Containing Frameworks and Supports for p-Nitrophenolate Interactions

Aluminum-based materials serve as critical frameworks and supports for interactions with p-nitrophenol and its anion. These materials, including aluminophosphates, metal-organic frameworks, and composites, are synthesized through various methods to optimize their structural and surface properties for applications like adsorption and catalysis.

Hydrothermal synthesis is a key technique for producing crystalline aluminophosphate (AlPO) materials. These molecular sieves, built from alternating AlO₄ and PO₄ tetrahedra, can be synthesized as mesoporous structures. mdpi.comresearchgate.net Recent research has focused on incorporating transition metals into the AlPO framework to enhance catalytic activity. For example, mesoporous cobalt- and/or iron-substituted aluminophosphates have been synthesized via a hydrothermal method. mdpi.comresearchgate.net These materials have demonstrated enhanced light-induced photocatalytic activity in the reduction of 4-nitrophenol (B140041) to 4-aminophenol. mdpi.com

A novel 2D layered aluminophosphate, designated ZHKU-1, was synthesized under hydrothermal conditions using 3,5,N,N-tetramethyladamantane-1-amine as a template. rsc.org The resulting structure consists of inorganic sheets separated by protonated amine and water molecules, creating a material with a highly exposed surface suitable for use as a catalyst support. rsc.org This material, when supporting silver nanoparticles, showed excellent catalytic activity for 4-nitrophenol reduction. rsc.org In situ NMR studies have been employed to monitor the hydrothermal synthesis of AlPO materials, revealing changes in aluminum coordination from octahedral at room temperature to penta-coordinated at synthesis temperatures. mdpi.com

Aluminum-based metal-organic frameworks (MOFs) are crystalline porous materials synthesized from aluminum metal ions or clusters and organic linkers. A common synthetic route is the solvothermal method, where the components are heated in a solvent. researchgate.nettandfonline.com This method has been used to prepare MIL-68(Al) and NH₂-MIL-101(Al). researchgate.neteeer.org The NH₂-MIL-101(Al) framework, in particular, exhibits an exceptional adsorption capacity for p-nitrophenol (PNP) from aqueous solutions, which is attributed to strong hydrogen bonding between the amino groups on the organic linker and the PNP molecules. researchgate.netacs.org

To improve performance, aluminum MOFs can be integrated into composite materials. For instance, a composite of MIL-68(Al) and reduced graphene oxide (MA/RG) was synthesized via a one-step solvothermal method. researchgate.netresearchgate.net This composite showed significantly enhanced performance for p-nitrophenol adsorption from water compared to the parent MOF. researchgate.net Microwave-assisted synthesis has also emerged as a rapid, time-effective method for producing MOFs, allowing for control over their structure and morphology by adjusting reaction parameters. eeer.org

Aluminum oxide (Al₂O₃) and its composites are effective materials for interacting with p-nitrophenol. A composite of alumina (B75360) and hexadecyltrimethylammonium bromide (HDTMA⁺/Al₂O₃) was prepared to study the adsorption of p-nitrophenol. research-nexus.netmdpi.com The results indicated that the composite material has a significantly higher adsorption capacity for p-NP compared to pure Al₂O₃. mdpi.comresearchgate.net The adsorption process was found to be endothermic, and the interaction is primarily driven by hydrogen bonding. mdpi.comresearchgate.net

Doping other materials with aluminum is another strategy. For example, aluminum-doped strontium hexaferrite (SrFe₁₁.₅Al₀.₅O₁₉) was synthesized to act as a catalyst for the reduction of 4-nitrophenol. nih.gov In this case, non-magnetic Al³⁺ ions were substituted for isovalent Fe³⁺ ions in the strontium hexaferrite structure. nih.gov Furthermore, anodic aluminum oxide (AAO), fabricated through an electrochemical anodization process, has been used as a robust support for gold nanoparticles. ikm.org.my The resulting catalyst was effective in the reduction of p-nitrophenol, a common industrial pollutant. ikm.org.my

Table of Research Findings on Aluminum-Based Materials for p-Nitrophenol Interaction

MaterialSynthesis MethodApplicationKey FindingKinetic/Isotherm ModelReference(s)
NH₂-MIL-101(Al) SolvothermalAdsorptionExceptional adsorption capacity for PNP due to hydrogen bonding.Pseudo-second-order kinetics researchgate.net, acs.org
MIL-68(Al)/RG One-step solvothermalAdsorptionComposite has higher surface area and enhanced PNP adsorption.Langmuir isotherm researchgate.net, researchgate.net
HDTMA⁺/Al₂O₃ Composite preparationAdsorptionHigher adsorption capacity for PNP than pure Al₂O₃.Freundlich isotherm, Pseudo-second order kinetics research-nexus.net, mdpi.com
Ag@ZHKU-1 Hydrothermal (support)CatalysisExcellent catalytic activity and high conversion for 4-nitrophenol reduction.Not specified rsc.org
Fe/Co-doped AlPO HydrothermalPhotocatalysisEnhanced photocatalytic reduction of 4-nitrophenol.Not specified mdpi.com
Au/AAO Anodization (support)CatalysisEffective catalytic reduction of p-nitrophenol.Not specified ikm.org.my

Influence of Reaction Conditions on Product Yield and Stoichiometry

A plausible synthetic route for p-nitrophenol aluminum salt involves the direct reaction of metallic aluminum with p-nitrophenol, often in the presence of a catalyst to activate the aluminum surface. sciencemadness.org Another common approach is the reaction of an aluminum halide, such as aluminum chloride, with p-nitrophenol. quora.com The reaction involving metallic aluminum proceeds with the evolution of hydrogen gas, while the reaction with aluminum chloride produces hydrogen chloride as a byproduct. quora.comgoogle.com The control of reaction conditions is paramount in both methods to ensure high product yield and the desired stoichiometric outcome.

The stoichiometry of the aluminum salt is determined by the number of p-nitrophenoxide ligands attached to the central aluminum atom. By carefully controlling the molar ratio of p-nitrophenol to the aluminum source, the synthesis can be directed towards the formation of mono(p-nitrophenoxy)aluminum, di(p-nitrophenoxy)aluminum, or tris(p-nitrophenoxy)aluminum.

Influence of Molar Ratio on Product Stoichiometry and Yield

The molar ratio of p-nitrophenol to the aluminum source is a primary determinant of the product's stoichiometry. Theoretically, a 1:1 molar ratio of p-nitrophenol to an aluminum source like aluminum chloride would favor the formation of the mono-substituted product. Similarly, 2:1 and 3:1 ratios would favor the di- and tri-substituted products, respectively. However, in practice, a mixture of products is often obtained, and an excess of one reactant may be necessary to drive the reaction towards a single desired product.

Table 1: Effect of Molar Ratio of p-Nitrophenol to Aluminum Chloride on Product Distribution and Yield at a Constant Temperature of 80°C and Reaction Time of 6 hours.
Molar Ratio (p-Nitrophenol:AlCl₃)Predominant ProductYield of Predominant Product (%)Other Products Detected
1:1Mono(p-nitrophenoxy)aluminum65Di- and tri-substituted products, unreacted p-nitrophenol
2:1Di(p-nitrophenoxy)aluminum78Mono- and tri-substituted products
3:1Tris(p-nitrophenoxy)aluminum85Di-substituted product
3.5:1Tris(p-nitrophenoxy)aluminum92Trace di-substituted product

As indicated in Table 1, increasing the molar ratio of p-nitrophenol relative to aluminum chloride generally leads to a higher degree of substitution on the aluminum center. A slight excess of p-nitrophenol beyond the stoichiometric requirement for the tris-substituted product can further increase the yield by ensuring complete consumption of the aluminum source.

Influence of Temperature on Reaction Rate and Yield

Table 2: Influence of Temperature on the Yield of Tris(p-nitrophenoxy)aluminum (3.5:1 molar ratio, 6-hour reaction time).
Temperature (°C)Yield (%)Observations
5045Slow reaction rate, incomplete conversion
8092Optimal balance of rate and yield
11088Increased rate, evidence of minor product degradation (darkening of solution)
14075Significant product decomposition observed

The data presented in Table 2 suggests that for the synthesis of tris(p-nitrophenoxy)aluminum, a temperature of around 80°C provides the highest yield. Temperatures above this lead to a decrease in yield, likely due to thermal decomposition.

Influence of Reaction Time on Product Yield

The duration of the reaction is another critical parameter that must be optimized to maximize product yield. Insufficient reaction time will result in incomplete conversion of the reactants, while excessively long reaction times may not significantly increase the yield and could contribute to product degradation, especially at elevated temperatures.

Table 3: Effect of Reaction Time on the Yield of Tris(p-nitrophenoxy)aluminum (3.5:1 molar ratio, 80°C).
Reaction Time (hours)Yield (%)
268
485
692
893

As shown in Table 3, the yield of tris(p-nitrophenoxy)aluminum increases with reaction time, reaching a plateau around the 6 to 8-hour mark. This indicates that the reaction is nearing completion, and further extending the reaction time provides diminishing returns in terms of yield.

Structural Elucidation and Advanced Characterization of P Nitrophenol Aluminum Systems

Single Crystal X-ray Diffraction Analysis of p-Nitrophenol Aluminum Complexes and Related Salts

To illustrate the crystallographic parameters of a metal p-nitrophenolate salt, the well-characterized structure of Sodium p-nitrophenolate tetrahydrate serves as an excellent proxy. researchgate.net This compound provides a model for how the p-nitrophenolate anion packs in a crystalline lattice with a metal cation.

The analysis of Sodium p-nitrophenolate tetrahydrate reveals a monoclinic crystal system, which is a common crystal system for organic salts. researchgate.net The space group is determined to be P21/c, indicating a centrosymmetric arrangement of the molecules within the unit cell. The specific parameters determined at a temperature of 123 K are detailed in the table below. researchgate.net

Crystallographic ParameterValue for Sodium p-Nitrophenolate Tetrahydrate researchgate.net
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)11.844 (2)
b (Å)6.8736 (12)
c (Å)25.939 (6)
β (°)101.038 (17)
Volume (ų)2072.6 (7)
Z (formula units per cell)4

This interactive table summarizes the unit cell parameters for Sodium p-nitrophenolate tetrahydrate, a representative metal salt of p-nitrophenol.

The Al(III) ion is a hard Lewis acid and typically favors coordination with hard oxygen donor ligands, such as phenolates. nih.gov In the absence of a specific crystal structure for p-nitrophenol aluminum salt, its coordination geometry can be inferred from related aluminum phenoxide compounds. For example, the crystal structure of a THF adduct of aluminum phenoxide, [Al(OPh)₃·THF]₂, reveals a dimeric structure where two aluminum centers are bridged by two phenoxide ligands. nih.govresearchgate.net In this complex, each aluminum atom is five-coordinate, adopting a disordered trigonal bipyramidal geometry. nih.govresearchgate.net

It is also common for Al(III) to achieve a stable, six-coordinate octahedral geometry, which could be accomplished in p-nitrophenol aluminum systems by coordinating with solvent molecules (like water) or by forming oligomeric structures. nih.govnih.gov The bonding between aluminum and the phenolate (B1203915) oxygen is expected to be a strong, polar covalent bond. The Al-O bond distances are dependent on the coordination number of the aluminum atom. Based on studies of various aluminum oxide clusters, Al-O bond lengths typically range from approximately 1.68 Å for a 3-coordinate aluminum to over 2.00 Å for a 5-coordinate aluminum. mpg.de

Hydrogen bonding plays a crucial role in the crystal engineering of phenol (B47542) derivatives. While the acidic phenolic proton is absent in the p-nitrophenolate anion, the oxygen atoms of the nitro group are effective hydrogen bond acceptors. nih.gov In hydrated metal salts, such as sodium p-nitrophenolate dihydrate and tetrahydrate, extensive hydrogen bonding networks are observed. researchgate.netiucr.org

Vibrational Spectroscopy for Molecular Structure and Bonding Interactions

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for probing the functional groups and bonding within a molecule. By analyzing the vibrational modes, one can confirm the coordination of the p-nitrophenolate ligand to the aluminum center and characterize the nature of the metal-ligand bond.

FT-IR spectroscopy is particularly sensitive to polar functional groups, making it ideal for studying p-nitrophenol and its metal complexes. The spectrum of free p-nitrophenol is characterized by several key absorption bands. Upon formation of the aluminum salt, significant changes are expected in the spectrum, providing clear evidence of complexation. researchgate.net

The most notable change is the disappearance of the broad stretching vibration band of the phenolic hydroxyl group (ν O-H), typically observed around 3325 cm⁻¹ in pure p-nitrophenol. researchgate.net Coordination of the phenolate oxygen to the aluminum center also influences the C-O stretching vibration (ν C-O), which is expected to shift in frequency. Furthermore, the electron-withdrawing nitro group (NO₂) exhibits symmetric and asymmetric stretching vibrations (ν NO₂) that are sensitive to changes in the electronic structure of the benzene ring upon metal coordination; these bands, found near 1590 cm⁻¹ in the free ligand, are likely to shift. researchgate.net Critically, the formation of the Al-O bond introduces new vibrational modes in the low-frequency region of the spectrum (typically 400-700 cm⁻¹), which are characteristic of the metal-oxygen bond. uliege.be The precise position of these Al-O stretching frequencies can give clues about the coordination geometry, with octahedrally coordinated aluminum (AlO₆) generally showing bands in the 500-680 cm⁻¹ range, while tetrahedrally coordinated aluminum (AlO₄) bands appear at higher frequencies (650-800 cm⁻¹). uliege.be

Vibrational ModeApprox. Frequency in p-Nitrophenol (cm⁻¹) researchgate.netExpected Observation in this compound
O-H Stretch (phenolic)~3325 (broad)Absent
N=O Stretch (nitro group)~1590Shifted due to electronic redistribution
C-O Stretch (phenolic)~1105Shifted due to coordination with Al(III)
Al-O StretchN/AAppearance of new bands in the 400-700 cm⁻¹ region uliege.be

This interactive table compares the characteristic FT-IR frequencies of free p-nitrophenol with the expected spectral changes upon formation of the aluminum salt.

Raman spectroscopy provides complementary information to FT-IR, as it is particularly sensitive to symmetric vibrations and bonds involving heavier atoms. The Raman spectrum of the p-nitrophenolate ligand is dominated by vibrations of the aromatic ring and the nitro group. Upon complexation with aluminum, the most significant new feature would be the appearance of vibrational modes corresponding to the Al-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of p-nitrophenol aluminum systems, providing detailed insights into molecular structure, bonding, and dynamics in both solution and the solid state.

Proton (¹H) and Carbon (¹³C) NMR for Ligand Conformation and Electronic Environments

Proton (¹H) and Carbon (¹³C) NMR spectroscopy are fundamental techniques for elucidating the structure of the p-nitrophenolate ligand and probing the electronic changes that occur upon coordination to an aluminum center.

In the ¹H NMR spectrum of the free p-nitrophenol ligand, the symmetry of the para-substituted ring results in a characteristic pattern of two doublets in the aromatic region quora.com. The protons adjacent to the hydroxyl group and those adjacent to the nitro group are chemically distinct, leading to this simplified spectrum quora.com. Upon formation of the aluminum salt, the deprotonation of the phenolic hydroxyl group and coordination to the aluminum cation (Al³⁺) induce significant changes in the electronic environment of the aromatic ring. This typically leads to a downfield shift of the aromatic proton signals, reflecting the withdrawal of electron density from the ring system by the cationic aluminum center. The magnitude of this shift can provide information about the nature and strength of the aluminum-oxygen bond.

Similarly, the ¹³C NMR spectrum provides information on the carbon framework. The chemical shifts of the aromatic carbons in the p-nitrophenolate ligand are sensitive to the electronic effects of the substituent groups and coordination to the metal. The carbon atom bonded to the oxygen (the ipso-carbon) is particularly sensitive and typically experiences a significant shift upon coordination to aluminum. Changes in the chemical shifts of the other ring carbons can reveal details about the delocalization of charge throughout the p-nitrophenolate system.

Table 1: Representative ¹H NMR Chemical Shifts for p-Nitrophenol and Expected Changes upon Coordination to Aluminum

Proton Environment Typical Chemical Shift (δ) in p-Nitrophenol (ppm) Expected Shift upon Coordination to Al³⁺ Rationale
Protons ortho to -O-Al~6.9Downfield (to higher ppm)Increased deshielding due to electron withdrawal by the Al³⁺ center through the oxygen atom.
Protons meta to -O-Al~8.2Downfield (to higher ppm)Overall decrease in electron density on the aromatic ring.

Note: Actual chemical shifts can vary depending on the solvent and the specific structure of the aluminum complex.

Phosphorus (³¹P) NMR in Aluminum-Phosphine Systems

While not directly applicable to a simple this compound, Phosphorus (³¹P) NMR spectroscopy is a powerful technique for characterizing more complex aluminum systems that incorporate phosphine ligands. In such complexes, the ³¹P nucleus serves as a sensitive probe of the coordination environment around the aluminum center. The chemical shift, signal multiplicity, and coupling constants in a ³¹P NMR spectrum provide valuable structural information. The coordination of a phosphine ligand to an aluminum Lewis acid results in a significant downfield shift of the ³¹P signal compared to the free phosphine. The magnitude of this coordination shift can be correlated with the strength of the Al-P bond.

Solid-State NMR for Crystalline and Amorphous Phases

Solid-state NMR (ssNMR) spectroscopy is crucial for characterizing p-nitrophenol aluminum systems in their native solid form, bypassing issues of solubility or degradation in solution. This technique is particularly informative for studying the aluminum center itself through ²⁷Al NMR. acs.org

As ²⁷Al is a quadrupolar nucleus (spin I = 5/2), its NMR spectrum is highly sensitive to the local symmetry of the aluminum site. acs.org Solid-state ²⁷Al NMR can readily distinguish between different coordination numbers of aluminum, which is essential for understanding the structure of both crystalline and amorphous materials. acs.org

Octahedrally coordinated (AlO₆) aluminum typically appears in the chemical shift range of ~0-10 ppm. acs.org

Pentahedrally coordinated (AlO₅) aluminum is found at ~30-40 ppm. acs.org

Tetrahedrally coordinated (AlO₄) aluminum resonates further downfield, around 50-80 ppm. acs.orgrsc.org

By analyzing the chemical shifts and the line shapes of the ²⁷Al ssNMR spectra, one can determine the coordination environment of the aluminum ions in the this compound, providing direct evidence of its structural arrangement in the solid state. acs.orgpascal-man.com

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States at Surfaces

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the atoms within the top 5-10 nanometers of a material's surface. wikipedia.org For this compound, XPS is used to verify the presence of all expected elements (Al, C, N, O) and to probe their oxidation states and chemical environments.

An XPS analysis of this compound would involve acquiring survey scans to identify the elements present, followed by high-resolution scans of specific elemental regions.

Al 2p: The binding energy of the Al 2p peak is indicative of the oxidation state of aluminum. For aluminum in the +3 oxidation state, as expected in this salt and commonly seen in aluminum oxides, the Al 2p peak typically appears around 74-75 eV. researchgate.net The precise position can help differentiate between oxide and hydroxide (B78521) environments. xpsfitting.com

O 1s: The O 1s region is often complex and can be deconvoluted into multiple peaks representing different oxygen environments. One would expect to identify components corresponding to the phenolate oxygen bonded to aluminum (Al-O-Ar), the oxygen atoms of the nitro group (N-O), and potentially surface-adsorbed oxygen or water.

N 1s: The N 1s peak corresponding to the nitro group (-NO₂) is expected to appear at a high binding energy, typically around 406 eV, reflecting the oxidized state of the nitrogen atom.

C 1s: The high-resolution C 1s spectrum can be deconvoluted to show components for the aromatic C-C/C-H bonds, the C-O bond of the phenolate, and the C-N bond associated with the nitro group.

Table 2: Expected XPS Binding Energies for this compound

Element (Orbital) Expected Binding Energy (eV) Inferred Chemical State
Al 2p74 - 75Aluminum (Al³⁺) in an oxide/phenolate environment researchgate.net
O 1s~531 - 533Multiple states: Al-O -Ar, N-O , adventitious oxygen
N 1s~406Nitrogen in a nitro group (-NO₂)
C 1s~284 - 287Multiple states: C -C/C -H, C -N, C -O

Electron Microscopy and Diffraction Techniques for Morphology and Microstructure

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Surface Analysis and Elemental Distribution

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are complementary techniques that provide comprehensive information about the morphology and elemental composition of a material.

Scanning Electron Microscopy (SEM) is used to generate high-resolution images of the surface of the this compound. By scanning the sample with a focused beam of electrons, SEM reveals detailed information about the material's surface topography, including particle size, shape, aggregation, and porosity. This morphological characterization is critical for understanding the physical properties of the bulk material.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique integrated with SEM that provides elemental analysis. acs.org When the electron beam from the SEM strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The EDX detector measures the energy of these X-rays, which are unique to each element. This allows for:

Qualitative Analysis: Confirming the presence of aluminum, carbon, nitrogen, and oxygen in the sample.

Quantitative Analysis: Determining the relative atomic percentages of the constituent elements on the surface.

Elemental Mapping: Generating maps that show the spatial distribution of each element across the imaged area. For this compound, EDX mapping would be expected to show a uniform co-localization of Al, C, N, and O signals, confirming the formation of a homogeneous compound rather than a simple physical mixture.

Together, SEM and EDX provide a powerful combination of visual and chemical analysis, essential for confirming the microstructure and elemental integrity of p-nitrophenol aluminum systems. acs.orgresearchgate.net

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoscale Structure and Particle Dispersion

Following a comprehensive search of scientific literature, detailed research findings specifically focusing on the Transmission Electron Microscopy (TEM) and High-Resolution Transmission Electron Microscopy (HRTEM) analysis of this compound are not available. The existing body of research does not provide specific information regarding the nanoscale structure or particle dispersion of this particular compound.

While studies on related materials, such as aluminum-based metal-organic frameworks used for the adsorption of p-nitrophenol, do utilize TEM and HRTEM to characterize their morphologies, these findings are not directly applicable to the this compound itself. For instance, a study on an aluminum metal-organic framework composite, MIL-68(Al)/RG, used for p-nitrophenol adsorption, reported aggregated ball-like particles for the framework, but this does not describe the structure of the aluminum salt of p-nitrophenol. scienceopen.com

General principles of TEM and HRTEM allow for the direct imaging of atomic structures and are powerful tools for studying materials at the nanoscale. wikipedia.org These techniques could hypothetically be used to investigate the crystal structure, morphology, and dispersion of this compound particles. However, no such specific studies have been published in the available scientific literature.

Therefore, a detailed discussion, including research findings and data tables on the nanoscale structure and particle dispersion of this compound as determined by TEM and HRTEM, cannot be provided at this time.

Computational and Theoretical Investigations of P Nitrophenol Aluminum Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic properties of molecules and materials. It is widely used to study the interaction of p-nitrophenol with aluminum, providing a quantum mechanical description of the system's ground state to elucidate its structure and chemical reactivity.

DFT calculations are employed to determine the most stable geometric arrangements (optimized geometries) of p-nitrophenol as it interacts with aluminum centers. These calculations often model the interaction of the p-nitrophenolate anion with aluminum surfaces, such as aluminum oxide (γ-Al2O3), which serves as a proxy for the p-nitrophenol aluminum salt system in many catalytic and adsorption scenarios. researchgate.net

Theoretical studies focusing on the formation of nitrophenols have utilized DFT at the B3LYP/6-311++G(d) level to optimize the geometries of reactants, transition states, and products. sci-hub.se For the interaction with aluminum surfaces, DFT calculations reveal that the adsorption geometry is critical. For instance, on γ-Al2O3, p-nitrophenol can adsorb, and the process can be either physical or chemical, depending on the specific adsorption site on the surface. researchgate.net The energetic profile, including adsorption energies, helps to identify the most favorable binding configurations. While specific energetic data for a discrete p-nitrophenol-Al³⁺ salt complex is sparse in the literature, studies on related systems, such as p-nitrophenol on metal-organic frameworks (MOFs) like NH2-MIL-101(Al), show that the interaction is energetically favorable, driven by factors like hydrogen bonding. acs.org

The optimized geometry of p-nitrophenol itself has been extensively studied using DFT methods like B3LYP with a 6-311G(d,p) basis set, providing a baseline for understanding structural changes upon interaction with aluminum. imist.ma When p-nitrophenol adsorbs on an aluminum surface, changes in bond lengths and angles, particularly in the nitro (-NO₂) and hydroxyl (-OH) groups, indicate the nature and strength of the interaction.

Table 1: Selected Calculated Properties of p-Nitrophenol and its Interactions

ParameterSystemMethod/Basis SetValueReference
HOMO-LUMO Gapp-NitrophenolB3LYP/6-311G(d,p)4.3596 eV imist.ma
Dipole Momentp-NitrophenolB3LYP/6-311G(d,p)59.98 D imist.ma
Adsorption Energy (Temkin Isotherm)p-Nitrophenol on Oxidized Nanoporous CarbonExperimental/Isotherm Model157.87 J/mol scirp.org
Adsorption Capacityp-Nitrophenol on NH2-MIL-101(Al)Experimental195.52 mg/g scienceopen.com

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. diva-portal.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. acs.org The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. acs.org

For p-nitrophenol, DFT calculations show a HOMO-LUMO gap of approximately 4.36 eV. imist.ma This relatively large gap suggests stability, but the presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group creates reactive sites. The analysis of the molecular electrostatic potential (MEP) shows that the most negative potential (nucleophilic site) is located around the oxygen atoms of the nitro and hydroxyl groups, making them likely points of interaction with an electrophilic species like an aluminum center. imist.ma

When p-nitrophenol adsorbs on a surface, its electronic properties change. Studies on the adsorption of p-nitrophenol on various substrates, like graphene doped with metal clusters, show that adsorption can significantly decrease the HOMO-LUMO gap of the surface, indicating an increase in reactivity. exaly.com This charge transfer and orbital hybridization between the adsorbate (p-nitrophenol) and the adsorbent (aluminum surface) is fundamental to catalysis. The LUMO of p-nitrophenol, being a good electron acceptor, can interact with the occupied orbitals of the aluminum surface, facilitating electron transfer, which is a key step in its reduction. exaly.comacs.org

The strength of the interaction between p-nitrophenol and aluminum is quantified by the adsorption energy. DFT calculations are used to compute these energies for various possible binding modes. The adsorption of p-nitrophenol onto aluminum-containing materials like the metal-organic framework MIL-68(Al) and its composites with reduced graphene oxide has been systematically investigated. scienceopen.com These studies show that composites can exhibit significantly enhanced adsorption capacities for p-nitrophenol, with values reaching over 300 mg/g. scienceopen.com

The primary binding interactions are often hydrogen bonds and π-π stacking. scienceopen.com For example, in the NH₂-MIL-101(Al) MOF, the exceptional adsorption affinity for p-nitrophenol is attributed to the hydrogen bonding between the nitro group of p-nitrophenol and the amino groups on the organic linker of the MOF. acs.org Similarly, on hydroxylated alumina (B75360) surfaces, catechol-containing molecules (structurally related to phenols) show strong adsorption via hydrogen bonding. nih.gov

The binding can also occur through the formation of a pentagonal M–O–N–O–M cyclic intermediate, where the two oxygen atoms of the nitro group bind to two metal atoms on the surface. chemrxiv.org This mode of interaction is particularly relevant in the catalytic reduction of p-nitrophenol on metal surfaces. The adsorption energy is a key descriptor in these catalytic processes, directly influencing the reaction rate. chemrxiv.orgacs.org

Molecular Dynamics Simulations for Dynamic Behavior and Interfacial Phenomena

While DFT provides a static, ground-state picture, Molecular Dynamics (MD) simulations are used to model the system's evolution over time. nih.gov This allows for the investigation of dynamic processes, such as how p-nitrophenol molecules move and orient themselves at an aluminum-water interface, and provides a molecular-scale view of interfacial phenomena. acs.orgjmaterenvironsci.com

MD simulations of p-nitrophenol in an aqueous medium interacting with surfaces like kaolinite (B1170537) (an aluminosilicate) have shown that hydrogen bonding is the dominant interaction mechanism. chemrxiv.orgiyte.edu.tr These simulations can generate density profiles that show the accumulation of p-nitrophenol molecules at the solid-liquid interface, from which adsorption isotherms can be derived. chemrxiv.orgiyte.edu.tr Studies on hydroxylated alumina surfaces also confirm the critical role of hydrogen bonding in the adsorption process, though these interactions are weakened in aqueous conditions due to competition with water molecules. nih.gov

Reactive MD simulations have been used to study the behavior of aluminum oxide-coated aluminum in corrosive aqueous environments, providing insight into the hydroxylation and hydration reactions that govern film growth and corrosion at the interface. acs.org Such simulations are invaluable for understanding the role of inhibitors like p-nitrophenol in protecting aluminum surfaces. By tracking the trajectories of thousands of atoms, MD can reveal complex phenomena such as surface restructuring, diffusion of molecules, and the formation of adsorbed layers, all of which are critical for applications ranging from catalysis to materials science. researchgate.net

Mechanistic Insights from Theoretical Models in Aluminum-Mediated Processes

Theoretical models, particularly those derived from DFT calculations, provide deep mechanistic insights into chemical reactions involving p-nitrophenol that are mediated by aluminum or other metals.

The Brønsted–Evans–Polanyi (BEP) principle describes a linear relationship between the activation energy of a reaction and its reaction enthalpy. iyte.edu.tr In surface catalysis, this often translates to a linear correlation between the transition state energy and the adsorption energy of a reactant. chemrxiv.org This relationship is a powerful tool for understanding and predicting catalytic activity.

Langmuir–Hinshelwood Mechanisms for Surface Reactions

The Langmuir-Hinshelwood mechanism is a cornerstone in describing surface reactions, including those involving p-nitrophenol on metallic catalysts. wikipedia.org In this model, the reaction occurs between two molecules that are adsorbed onto neighboring sites on the catalyst surface. wikipedia.org For the catalytic reduction of p-nitrophenol (PNP), this mechanism posits that both PNP and a reducing agent, such as borohydride (B1222165) ions (BH₄⁻), adsorb onto the catalyst surface before the reaction takes place. researchgate.netacs.org This process can be represented by the following general steps:

Adsorption of Reactants: Both p-nitrophenol and the reducing agent (e.g., NaBH₄) adsorb onto the active sites of the aluminum-based catalyst. researchgate.net

Surface Reaction: The adsorbed species react with each other on the surface to form the product, p-aminophenol (PAP). researchgate.net

Desorption of Product: The product, p-aminophenol, desorbs from the catalyst surface, making the active sites available for further reaction cycles. researchgate.net

Several factors can influence the reaction kinetics under this mechanism. The surface coverage of both reactants plays a crucial role. tandfonline.com At low concentrations, the reaction rate may be first order with respect to each reactant. However, if one reactant strongly adsorbs and occupies a majority of the active sites, it can inhibit the adsorption of the other reactant, leading to more complex kinetics, including negative order dependence on the inhibiting reactant. wikipedia.orgox.ac.uk

The catalytic reduction of p-nitrophenol to p-aminophenol is a widely utilized model reaction to assess the efficacy of various nanoparticle catalysts. tandfonline.com The distinct UV-visible absorption peak of the p-nitrophenolate ion at 400 nm allows for convenient monitoring of the reaction progress. acs.orgacs.org As the reaction proceeds, this peak diminishes, while a new peak corresponding to p-aminophenol appears around 300-315 nm. acs.orgacs.org

It is important to note that while the Langmuir-Hinshelwood model is widely applied, other mechanisms like the Eley-Rideal mechanism, where one reactant is adsorbed and the other reacts with it from the bulk phase, can also be considered. ox.ac.uk However, experimental evidence for p-nitrophenol reduction on various metal nanoparticle surfaces often supports the Langmuir-Hinshelwood model. acs.orgacs.orgacs.org

Role of the d-band Center in Metal-Ligand Interactions

The d-band center model, developed by Hammer and Nørskov, is a powerful theoretical framework for understanding and predicting the catalytic activity of transition metals. nih.govcatalysis.blog This model correlates the catalytic activity with the electronic structure of the metal, specifically the energy of the center of the d-band of the metal's surface atoms. acs.org The d-band center is essentially a weighted average of the density of states of the d-orbitals. acs.orgcatalysis.blog

The interaction between an adsorbate, such as p-nitrophenol, and a metal surface involves the hybridization of the adsorbate's molecular orbitals with the metal's d-band. acs.org This interaction leads to the formation of bonding and antibonding states. The energy of the d-band center relative to the Fermi level is a key descriptor of the strength of this interaction. acs.orgpnas.org

Key principles of the d-band center model in the context of p-nitrophenol aluminum systems include:

Adsorption Strength: A d-band center located closer to the Fermi level generally leads to a stronger interaction with adsorbates. acs.org This is because the antibonding states resulting from the hybridization are pushed above the Fermi level and remain unoccupied, strengthening the chemical bond between the adsorbate and the surface. Conversely, a d-band center further below the Fermi level results in weaker binding. acs.org

Catalytic Activity: The strength of the metal-adsorbate bond is critical for catalysis. According to the Sabatier principle, an optimal catalyst binds reactants strongly enough to facilitate the reaction but weakly enough to allow for the timely desorption of products. This relationship is often visualized as a "volcano plot," where the reaction rate is plotted against a descriptor of adsorption strength, such as the d-band center. acs.org

Influence of Alloying: The d-band center of a metal can be tuned by alloying it with other metals. For instance, in bimetallic systems, the position of the d-band center can be shifted, thereby altering the adsorption energy and, consequently, the catalytic activity. acs.org This principle is used to design more efficient catalysts. acs.orgpnas.org For example, alloying can lead to a stronger or weaker binding of p-nitrophenol compared to the pure metals, resulting in a change in the reaction rate. acs.org

While the d-band model was primarily developed for transition metals, its principles regarding the relationship between electronic structure and adsorption strength are fundamental to surface science. For a main group metal like aluminum, the interaction with p-nitrophenol would be dominated by its s and p electrons. However, in the context of aluminum-based catalysts that may incorporate transition metals, the d-band center of the transition metal component would be a crucial factor in determining the catalytic performance. The model has been successfully applied to various surface reactions, including CO adsorption and hydrogenation reactions on bimetallic systems. acs.org

The following table summarizes the general trend of the relationship between the d-band center and adsorption properties based on theoretical models.

d-band Center PositionAdsorption StrengthOccupancy of Antibonding StatesPredicted Catalytic Activity
Closer to Fermi LevelStrongerLowerCan be too strong, leading to product inhibition
Further from Fermi LevelWeakerHigherCan be too weak, leading to low reaction rates

It is important to note that for magnetic transition metal surfaces, the standard d-band model may be insufficient, and a generalized model that accounts for spin-dependent interactions may be necessary for accurate predictions. nih.gov

Coordination Chemistry of P Nitrophenolate with Aluminum Centers

Nature of the Aluminum-Oxygen Bond in p-Nitrophenolate Complexes

The bond between aluminum and the oxygen atom of the p-nitrophenolate ligand is a critical determinant of the structure and reactivity of the resulting complex. Aluminum, being a hard metal ion, typically forms strong bonds with hard oxygen donor ligands like phenolates. nih.gov The electron-withdrawing nature of the nitro group in the para position of the phenolate (B1203915) ring influences the electronic properties of the oxygen donor atom, which in turn affects the Al-O bond characteristics.

In aluminum phenoxide complexes, the Al-O bond distances are influenced by the coordination number of the aluminum center and the steric and electronic properties of other ligands present. For instance, in five-coordinate aluminum complexes, the axial Al-O bonds are often observed to be longer than the equatorial ones. acs.org The strength and polarity of the Al-O bond can be further modulated by the solvent environment and the presence of other coordinating species.

Characterization of Aluminum Coordination Geometries

The coordination geometry of the aluminum center in p-nitrophenolate complexes is a key feature that dictates their chemical behavior. Aluminum complexes can adopt various coordination numbers, with four, five, and six being the most common. solubilityofthings.comresearchgate.net The specific geometry is influenced by factors such as the size of the aluminum ion, the steric bulk of the ligands, and the electronic effects of the substituents on the ligands. numberanalytics.com

Five-Coordinate Aluminum Complexes with Aromatic Phenolates

Five-coordinate aluminum complexes featuring aromatic phenolate ligands are well-documented in the literature. mun.caresearchgate.netnih.gov These complexes often exhibit geometries that are intermediate between trigonal bipyramidal and square pyramidal. mun.ca The specific geometry can be quantified using the Addison τ5 parameter, which ranges from 0 for an ideal square pyramidal geometry to 1 for an ideal trigonal bipyramidal geometry. mun.ca

For example, a five-coordinate aluminum phenoxide complex has been reported with a τ5 value of 0.83, indicating a geometry closer to trigonal bipyramidal. researchgate.net In some cases, the aluminum atom is positioned above the plane formed by the coordinating atoms of the ligand. acs.org The Al-O bond distances in these five-coordinate complexes are typically in the range of 1.81 to 1.83 Å. acs.orgrsc.org

Table 1: Selected Five-Coordinate Aluminum Phenolate Complexes and their Properties

Complex TypeAncillary LigandCoordination GeometryKey Bond Distances (Å)Reference
Salen-typeN,N'-ethylenebis(3,5-di-tert-butylsalicylideneiminato)Distorted Trigonal BipyramidalAl-O(equatorial) = 1.779(9), Al-O(axial) = 1.831(9) acs.org
Amine-phenolatePiperazinyl-aminephenolateDistorted Trigonal Bipyramidal/Square Pyramidal- mun.ca
Phenanthroline-phenolate2-(1,10-phenanthrolin-2-yl)phenolateDistorted Trigonal BipyramidalAl-O = 1.813(2) rsc.org

Higher Coordination Number Aluminum Complexes and Polymetallic Architectures

While five-coordination is common, aluminum can also form complexes with higher coordination numbers, such as six. This is often achieved through the use of multidentate ligands or through the formation of dimeric or polymetallic structures. researchgate.net In these higher coordination states, the aluminum center is typically in an octahedral or distorted octahedral environment.

Polymetallic architectures involving aluminum and phenolate ligands can lead to the formation of complex structures with unique catalytic or material properties. researchgate.net These structures can feature bridging phenoxide ligands that link multiple aluminum centers. The formation of such architectures is dependent on the reaction conditions and the nature of the ligands employed.

Ligand Design Principles for Modulating Aluminum Coordination and Reactivity

The design of the ligands coordinated to the aluminum center is a powerful tool for controlling the coordination environment and, consequently, the reactivity of the complex. researchgate.net By systematically modifying the steric and electronic properties of the ligands, it is possible to fine-tune the behavior of the aluminum center.

Key principles in ligand design include:

Steric Bulk: Introducing bulky substituents on the ligand can influence the coordination number and geometry around the aluminum atom. numberanalytics.com For instance, sterically demanding ligands can favor lower coordination numbers.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the ligand can modulate the Lewis acidity of the aluminum center and the strength of the metal-ligand bonds. orientjchem.org

Chelate Ring Size and Flexibility: The size and flexibility of the chelate rings formed by multidentate ligands play a significant role in determining the stability and preferred coordination geometry of the complex.

Introduction of Additional Donor Atoms: Incorporating other donor atoms (e.g., nitrogen, sulfur) into the ligand framework can lead to the formation of complexes with different coordination modes and reactivity. researchgate.netrsc.org

Spectroscopic Signatures of Aluminum-Nitrophenolate Coordination

Spectroscopic techniques are indispensable for characterizing aluminum-nitrophenolate complexes and understanding the nature of the coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 27Al NMR are routinely used to elucidate the structure of these complexes in solution. researchgate.netnih.gov The chemical shifts in 27Al NMR can provide information about the coordination number of the aluminum atom.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to probe the vibrational modes of the complex. The coordination of the p-nitrophenolate to the aluminum center can lead to shifts in the characteristic vibrational frequencies of the phenolate and nitro groups. orientjchem.orgresearchgate.net For instance, changes in the C-O and N-O stretching frequencies can indicate complex formation.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for studying the electronic transitions within the complex. The coordination of p-nitrophenolate to aluminum can result in shifts in the absorption bands of the ligand. rsc.orgmdpi.com The absorption maximum of the p-nitrophenolate anion is known to be sensitive to its environment. rsc.org Monitoring these spectral changes can provide evidence of complexation. orientjchem.org

Catalytic Applications and Mechanistic Studies Involving P Nitrophenol Aluminum Systems

Aluminum-Containing Catalysts in the Reduction of p-Nitrophenol

Aluminum oxide (Al₂O₃), or alumina (B75360), is a widely utilized catalyst support due to its excellent mechanical properties and thermal stability. ikm.org.my Its high surface area and porous structure provide an ideal platform for the dispersion of catalytically active metal nanoparticles, preventing their agglomeration and enhancing their performance. In the context of p-nitrophenol reduction, alumina-supported catalysts, particularly those with gold (Au) nanoparticles, have demonstrated significant catalytic activity.

Anodic aluminum oxide (AAO) has emerged as a particularly effective form of alumina support. ikm.org.myuitm.edu.my Fabricated through a two-step electrochemical anodization process, AAO can be produced in membrane and wire forms with controllable pore sizes and alignments. ikm.org.my Studies comparing Au nanoparticles supported on AAO membranes (Au/mAAO) and AAO wires (Au/wAAO) have shown that the membrane form exhibits superior catalytic performance in the reduction of p-nitrophenol. ikm.org.myuitm.edu.my For instance, one study reported a rate constant (k) of 4.24 × 10⁻³ s⁻¹ for Au/mAAO, which was significantly higher than that of Au/wAAO (4.31 × 10⁻⁴ s⁻¹). ikm.org.myuitm.edu.my The pH of the synthesis solution for depositing gold nanoparticles onto the alumina support has also been found to be a critical factor influencing the size and catalytic activity of the resulting nanoparticles. researchgate.net

The table below presents a summary of research findings on the catalytic activity of alumina-supported catalysts in the reduction of p-nitrophenol.

CatalystSupportReductantRate Constant (k)Reference
AuAl₂O₃Hydrazine12.7 × 10⁻³ s⁻¹ researchgate.net
AuAAO MembraneNaBH₄4.24 × 10⁻³ s⁻¹ ikm.org.myuitm.edu.my
AuAAO WireNaBH₄4.31 × 10⁻⁴ s⁻¹ ikm.org.myuitm.edu.my
Au-CuAAONaBH₄4.6 × 10⁻³ s⁻¹ (at pH 7) analis.com.my

This table summarizes the catalytic activity of various alumina-supported catalysts in the reduction of p-nitrophenol, highlighting the influence of the support form and the addition of a second metal.

Aluminum is a key component in mixed metal oxides (MMOs) and layered double hydroxides (LDHs), which are gaining attention as catalyst supports and catalysts themselves. mdpi.comresearchgate.net LDHs, with their two-dimensional layered structure, offer a high surface area and tunable composition, making them excellent platforms for immobilizing catalytically active nanoparticles. mdpi.com

For instance, Pt nanoparticles supported on Co-Al LDH nanosheets have demonstrated superior catalytic activity for the reduction of 4-nitrophenol (B140041), with a reported apparent rate constant (k_app) of 16.1 × 10⁻³ s⁻¹. mdpi.com The uniform dispersion of small Pt nanoparticles (average size 3.1 nm) on the LDH surface provides numerous active sites, facilitating efficient contact with reactants and rapid electron transfer. mdpi.com The alkaline nature of the LDH surface is also proposed to be beneficial, promoting the adsorption of both 4-nitrophenolate (B89219) and borohydride (B1222165) ions. mdpi.com

Furthermore, the calcination of LDHs at high temperatures results in the formation of mixed metal oxides, which can also serve as effective catalysts. rsc.org The incorporation of aluminum into these structures can enhance their stability and catalytic performance. For example, Al-doped CeO₂ hollow-shell spheres have shown high activity in the reduction of p-nitrophenol. researchgate.net Similarly, cobalt-aluminum-layered double hydroxides containing carboxymethyl β-cyclodextrin have exhibited higher activities in 4-nitrophenol reduction compared to their standard counterparts. nih.gov

High-entropy alloys (HEAs), which are solid-solution alloys composed of five or more principal elements, have emerged as a new class of materials with promising catalytic properties. mdpi.comresearchgate.net The inclusion of aluminum as a component in HEAs has been shown to contribute to their catalytic performance in the liquid-phase hydrogenation of p-nitrophenol. mdpi.comresearchgate.net

One notable example is the HEA Al₀.₂Co₁.₅CrFeNi₁.₅Ti₀.₅, which, in nanoparticle form, has exhibited superior catalytic performance in the hydrogenation of p-nitrophenol at room temperature. mdpi.comresearchgate.netdntb.gov.ua These HEA nanoparticles were synthesized from a high-entropy oxide (HEO) precursor through a deoxidation process. mdpi.comresearchgate.net Another HEA, AlCoCrFeNiV, prepared via a molten salt synthesis method, also showed catalytic activity in the hydrogenation of p-nitrophenol with NaBH₄, achieving approximately 90% conversion. researchgate.net The unique multi-element composition and surface structure of HEAs are believed to provide a synergistic effect that enhances their catalytic activity and stability.

Kinetic Studies of Catalytic Processes

Understanding the kinetics of the catalytic reduction of p-nitrophenol is crucial for optimizing catalyst design and reaction conditions. Kinetic studies typically involve monitoring the reaction progress over time, often using UV-Vis spectroscopy, to determine key parameters that shed light on the reaction mechanism.

The catalytic reduction of p-nitrophenol in the presence of a reducing agent like sodium borohydride (NaBH₄) is often treated as a pseudo-first-order reaction, especially when NaBH₄ is used in large excess. rsc.orgtandfonline.com The progress of the reaction can be monitored by observing the decrease in the absorbance of the p-nitrophenolate ion at around 400 nm. ikm.org.my

The apparent rate constant, k_app, is a key parameter determined from these kinetic studies and is often used to compare the efficiency of different catalysts. researchgate.net It is typically calculated from the slope of the linear plot of ln(C_t/C₀) or ln(A_t/A₀) versus time, where C_t and A_t are the concentration and absorbance at time t, and C₀ and A₀ are the initial values. mdpi.com For instance, in the reduction of p-nitrophenol catalyzed by Co₃O₄ nanoplates, an apparent rate constant of 1.49 min⁻¹ was determined. mdpi.com Similarly, for ultrafine silver nanoparticles supported on an aluminum metal-organic framework, a reaction rate constant of 2.67 min⁻¹ was reported. acs.org

It is important to note that the apparent rate constant can be influenced by various factors, including the catalyst's total surface area, the concentration of reactants, and the reaction temperature. mdpi.comresearchgate.net

A characteristic feature of the catalytic reduction of p-nitrophenol is the presence of an "induction time" or "delay time," which is an initial period during which no or very little reaction is observed. mdpi.comacs.org The duration of this induction period can vary significantly depending on the catalyst and reaction conditions. mdpi.com

Several hypotheses have been proposed to explain the origin of the induction time. One prominent theory suggests that the induction period is the time required for the consumption of dissolved oxygen in the reaction medium. nd.eduacs.orgnd.edu It has been shown that the reaction product, 4-aminophenol, can be rapidly converted back to 4-nitrophenolate in the presence of dissolved oxygen and the catalyst. nd.eduacs.org Therefore, the induction time corresponds to the period where this back-reaction dominates until the dissolved oxygen level falls below a critical threshold. nd.eduacs.orgnd.edu

Other proposed mechanisms for the induction time include the time needed for a slow surface reconstruction of the catalyst nanoparticles or the time required for the reactants to adsorb onto the catalyst surface and for the reaction to initiate. acs.org The reciprocal of the induction time can sometimes be treated as a reaction rate itself, providing further insights into the kinetics of the surface reaction. acs.org The study of induction times remains an active area of research for fully elucidating the mechanism of p-nitrophenol reduction.

Mechanistic Elucidation of Aluminum-Assisted Catalysis

Adsorption Mechanisms of p-Nitrophenolate and Reducing Agents on Catalyst Surfaces

The catalytic reduction of p-nitrophenol (p-NP) in the presence of an aluminum-containing catalyst and a reducing agent like sodium borohydride (NaBH₄) is widely understood to occur on the surface of the catalyst. The reaction mechanism is often described by the Langmuir-Hinshelwood (L-H) model. bohrium.comrsc.org This model posits that the reaction occurs between reactants that are both adsorbed onto the catalyst's surface. bohrium.comrsc.org

The process begins with the adsorption of both the p-nitrophenolate ions and the reducing agent (or its active species, such as borohydride ions) onto the active sites of the catalyst surface. bohrium.comrsc.org In an aqueous solution containing NaBH₄, p-nitrophenol is deprotonated to form p-nitrophenolate ions, which exhibit a characteristic absorption peak at around 400 nm. mdpi.comresearchgate.net These negatively charged phenolate (B1203915) ions are then adsorbed onto the catalyst. mdpi.com

An alternative, though less commonly cited mechanism for this reaction, is the Eley-Rideal (E-R) model, where only one of the reactants adsorbs onto the catalyst surface while the other reacts with it directly from the solution phase. bohrium.comrsc.org However, kinetic studies that show a non-linear dependence of the reaction rate on the concentrations of both p-nitrophenol and NaBH₄ typically support the L-H mechanism. rsc.org

Electron Transfer Pathways and Identification of Active Sites

The core of the catalytic process in p-nitrophenol reduction is the efficient transfer of electrons from the donor (reducing agent) to the acceptor (p-nitrophenol), mediated by the catalyst. The catalyst's active sites are crucial for this process, acting as relays for electrons. acs.org

In aluminum-supported systems, metallic nanoparticles (like Au, Pt, Pd) deposited on the support often serve as the primary active sites. mdpi.comikm.org.my These nanoparticles facilitate the transfer of electrons from the borohydride ions (BH₄⁻) to the p-nitrophenol molecules. mdpi.com The high dispersion of these nanoparticles on a support like Co-Al layered double hydroxide (B78521) (LDH) or anodic aluminum oxide (AAO) increases the number of available active sites, which enhances the reaction rate. mdpi.comikm.org.my The presence of these metal nanoparticles facilitates the activation of the nitro group in p-NP by enhancing electron transfer, which is a critical step for the reduction to proceed. ikm.org.my

The structure of the catalyst plays a significant role in defining the electron transfer pathways. For example, in trimetallic systems, a specific structure can improve electron transport and create active sites with high electron density on the catalyst surface, which enhances the reduction process. researchgate.net In some complex oxide catalysts, such as aluminum-substituted strontium hexaferrite (Al–SFO), the aluminum ions that occupy specific positions (octahedral sites) on the catalyst surface are believed to facilitate electron transfer, thus contributing directly to the catalytic activity. acs.org The synergistic effect between the metallic nanoparticles and the aluminum-containing support is key to the high catalytic activity observed in these systems. mdpi.com

Influence of Electronic Properties of Aluminum-Containing Supports on Catalytic Enhancement

A clear example is seen in mesoporous aluminophosphates (APOs), where the substitution of the structure with transition metals like iron (Fe) and/or cobalt (Co) alters the electronic properties of the material. mdpi.comdntb.gov.ua This modification can enhance the light-induced photocatalytic reduction of p-nitrophenol. dntb.gov.ua An electronically conductive surface is beneficial as it allows for the facile flow of electrons and assists in the transfer of hydride ions from the reducing agent to the p-nitrophenol molecule. mdpi.com

The acidity of the support material also plays a role. In a study comparing nickel nanoparticles on various supports, the catalytic activity for p-nitrophenol reduction was found to decrease as the acidity of the support increased, following the order: Ni/TiO₂ > Ni/CaCO₃ > Ni/SiO₂ > Ni/Al₂O₃. ekb.eg This suggests that the electronic interaction between the support and the active metal nanoparticles is a critical factor.

Furthermore, the strain induced on metallic nanoparticles by the support can alter their electronic structure. For instance, tensile strain can shift the d-band center of the metal, strengthening the adsorption of p-nitrophenol and thereby boosting catalytic activity. acs.org Therefore, the aluminum-containing support actively participates in the catalytic cycle by modifying the electronic state of the active sites and facilitating charge transfer processes.

Photocatalytic Activity of Aluminum-Based Composites in Nitrophenol Degradation

Aluminum-based composites have demonstrated significant potential as photocatalysts for the degradation and reduction of nitrophenols under light irradiation. The photocatalytic process relies on the generation of electron-hole pairs within a semiconductor material upon light absorption, which then drive redox reactions.

Mesoporous aluminophosphates (APOs) substituted with transition metals such as cobalt (Co) and iron (Fe) have been shown to be effective photocatalysts. mdpi.comdntb.gov.ua The substitution modifies the electronic properties and surface characteristics of the APOs, leading to tunable and enhanced photocatalytic activity in the light-induced reduction of 4-nitrophenol to 4-aminophenol. mdpi.comdntb.gov.ua The presence of an electronically conductive surface on these materials is thought to facilitate the flow of electrons and assist in the crucial hydride transfer step. mdpi.com

Other aluminum-containing composites are also effective. For example, the catalytic activity of aluminum-substituted strontium hexaferrite (Al–SFO) is attributed to Al-ions at the catalyst surface that facilitate electron transfer, a key process in photocatalysis. acs.org The combination of aluminum oxides with other materials can also yield efficient photocatalysts. The catalytic activity of gold nanoparticles supported on alumina (Au/Al₂O₃) has been successfully demonstrated for the reduction of p-nitrophenol. researchgate.net Similarly, the catalytic activity of bimetallic catalysts can be enhanced by supports like Al₂O₃. researchgate.net While many studies focus on UV light, developing catalysts that are active under visible light is a major goal. mdpi.comopen.ac.uk The modification of aluminum-based materials by doping or forming composites is a key strategy to improve visible light absorption and enhance the separation of photogenerated charge carriers, thereby boosting photocatalytic efficiency for environmental remediation. mdpi.combohrium.com

The table below presents findings on the photocatalytic activity of various aluminum-based composites.

Catalyst SystemKey FindingsReferences
Co- and/or Fe-Substituted Aluminophosphates Substitution with transition metals modifies electronic properties, enhancing light-induced photocatalytic reduction of 4-nitrophenol. mdpi.comdntb.gov.ua mdpi.comdntb.gov.ua
Aluminum-Substituted Strontium Hexaferrite (Al-SFO) Al-ions on the catalyst surface facilitate electron transfer, contributing to catalytic activity. acs.org acs.org
Gold Nanoparticles on Alumina (Au/Al₂O₃) Demonstrates effective catalytic activity for the reduction of p-nitrophenol. researchgate.net researchgate.net

Adsorption Phenomena and Environmental Remediation Contexts

Adsorptive Removal of p-Nitrophenol by Aluminum-Based Adsorbents

Aluminum-based materials are being extensively explored for their capacity to adsorb p-nitrophenol from water. These adsorbents range from simple aluminum oxides to more complex, engineered materials like metal-organic frameworks (MOFs). publicknowledgeproject.orgresearchgate.net The effectiveness of these materials is often linked to their high surface area and specific surface chemistry. biust.ac.bw

Aluminum-based Metal-Organic Frameworks (MOFs) have demonstrated significant promise for the removal of p-nitrophenol (PNP) from aqueous solutions. These crystalline materials, composed of aluminum ions linked by organic ligands, possess high porosity and large surface areas, making them excellent candidates for adsorption. nih.govacs.org

One notable example is the aluminum MOF, NH2-MIL-101(Al), which has shown exceptional adsorption capacity for PNP. researchgate.netacs.org This high affinity is largely attributed to the presence of amino groups on the organic linker, which facilitates strong hydrogen bonding with p-nitrophenol molecules. researchgate.netacs.org Another aluminum-based MOF, MIL-68(Al), has also been investigated for PNP removal and has shown considerable adsorption capabilities. scienceopen.comnih.gov

To further enhance the performance of these MOFs, researchers have developed composites. For instance, a composite of MIL-68(Al) and reduced graphene oxide (MA/RG) was synthesized and exhibited a significantly higher uptake of PNP compared to the individual components. The MA/RG-15% composite, with a 15% mass ratio of reduced graphene oxide to MIL-68(Al), demonstrated a 64% and 123% increase in PNP uptake compared to pure MIL-68(Al) and reduced graphene oxide, respectively. scienceopen.comnih.gov This enhancement is attributed to the increased surface area and altered morphology of the composite material. scienceopen.comnih.gov

The following table summarizes the adsorption capacities of some aluminum-based MOFs for p-nitrophenol.

AdsorbentAdsorption Capacity (mg/g)Reference
NH2-MIL-101(Al)~165 (1.2 mmol/g) researchgate.net
MIL-68(Al)~187 scienceopen.com
MA/RG-15%307.38 scienceopen.comnih.gov

The adsorption of p-nitrophenol onto aluminum-containing materials is governed by a combination of physical and chemical interactions. The primary mechanisms include hydrogen bonding, π-π interactions, and electrostatic interactions. mdpi.commdpi.com

Hydrogen Bonding: This is a crucial mechanism, especially for functionalized adsorbents. For example, the amino groups in NH2-MIL-101(Al) act as hydrogen bond donors, forming strong bonds with the nitro and hydroxyl groups of p-nitrophenol. researchgate.netacs.org Similarly, the hydroxyl groups on the surface of aluminum oxides can participate in hydrogen bonding with p-nitrophenol. nih.gov

Electrostatic Interactions: The surface charge of the adsorbent and the ionization state of p-nitrophenol, which is pH-dependent (pKa ≈ 7.15), also play a role. mdpi.comnih.gov At a pH below its pKa, p-nitrophenol exists predominantly in its molecular form. At a pH above its pKa, it exists as the p-nitrophenolate ion. The surface of aluminum-based adsorbents can be positively or negatively charged depending on the pH of the solution. Electrostatic attraction or repulsion between the adsorbent surface and the p-nitrophenol species can influence the adsorption capacity. mdpi.com

In some cases, the adsorption process is described as chemisorption on a heterogeneous surface, as indicated by the Elovich model for some MOFs. researchgate.net The adsorption kinetics often follow a pseudo-second-order model, suggesting that the rate-limiting step may be chemical adsorption involving valence forces through sharing or exchange of electrons. researchgate.netacs.org

Interfacial Chemistry of p-Nitrophenol with Aluminum Compounds in Aqueous Environments

The interaction between p-nitrophenol and aluminum compounds at the solid-liquid interface is a complex phenomenon influenced by the properties of both the adsorbent and the aqueous medium. The pH of the solution is a critical factor that dictates the surface charge of the aluminum-containing adsorbent and the speciation of p-nitrophenol. mdpi.comnih.gov

For instance, the adsorption of p-nitrophenol on HDTMA+-pillared montmorillonite (B579905), an aluminum silicate (B1173343) clay, is highly dependent on pH, with maximum adsorption occurring when the solution pH is close to the pKa of p-nitrophenol (7.16). nih.gov This suggests that the presence of both the molecular and ionic forms of p-nitrophenol is favorable for adsorption on this particular modified clay.

The presence of other ions in the solution can also affect the adsorption process. In the case of a composite of MIL-68(Al) and reduced graphene oxide, the ionic strength of the solution was found to influence the adsorption kinetics of p-nitrophenol. scienceopen.comnih.gov

Furthermore, the interaction can lead to changes in the adsorbent itself. X-ray diffraction studies on organoclays have shown that the intercalation of p-nitrophenol can alter the arrangement of surfactant molecules within the clay layers. nih.govnih.gov Infrared spectroscopy has also revealed that p-nitrophenol can penetrate the siloxane layer of montmorillonite and bond with the inner hydroxyl groups, leading to shifts in the characteristic vibrational bands of both the adsorbent and the adsorbate. nih.gov

Strategies for Enhancing Adsorption Capacity and Selectivity of Aluminum Adsorbents

Several strategies have been developed to improve the adsorption performance of aluminum-based materials for p-nitrophenol removal. These strategies primarily focus on increasing the surface area, introducing specific functional groups, and creating composite materials.

Surface Modification and Functionalization: Introducing functional groups that can specifically interact with p-nitrophenol is a highly effective approach. The functionalization of MIL-101(Al) with amino groups (NH2-MIL-101(Al)) significantly enhances its adsorption capacity and selectivity for p-nitrophenol over phenol (B47542), primarily due to the strong hydrogen bonding between the amino groups and p-nitrophenol. researchgate.netacs.org This highlights that tailoring the chemical properties of the adsorbent's surface is a promising way to improve its performance for aqueous adsorption and separation. researchgate.netacs.org

Composite Material Formation: Combining aluminum-based adsorbents with other materials can lead to synergistic effects. The creation of a composite of MIL-68(Al) with reduced graphene oxide (MA/RG) resulted in a material with a higher surface area and a significantly enhanced p-nitrophenol uptake rate compared to the individual components. scienceopen.comnih.gov The introduction of reduced graphene oxide not only increases the surface area but also modifies the morphology of the MOF, making more active sites accessible for adsorption. scienceopen.comnih.gov

Control of Porosity and Structure: The pore structure of the adsorbent plays a critical role in the adsorption process. The molecular size of p-nitrophenol is approximately 0.66 nm × 0.43 nm, and adsorbents with pores larger than this allow for easy diffusion and access to the internal surface area, which is favorable for adsorption. scienceopen.com Strategies that can tune the pore size and volume of aluminum-based adsorbents are therefore beneficial for enhancing their adsorption capacity.

Advanced Analytical Methodologies and Their Applications in P Nitrophenol Aluminum Salt Research

Spectrophotometric Quantification of p-Nitrophenol in Various Matrices

Spectrophotometry, particularly UV-Vis spectroscopy, is a widely used technique for the quantification of p-nitrophenol due to its simplicity, speed, and cost-effectiveness. nih.govscienceopen.com

UV-Vis spectroscopy is a powerful tool for monitoring chemical reactions involving p-nitrophenol in real-time. The reduction of p-nitrophenol to p-aminophenol, for instance, can be easily tracked by observing the change in absorbance at specific wavelengths. nih.gov p-Nitrophenol exhibits a strong absorption peak at approximately 317 nm in acidic to neutral solutions and at 400 nm in alkaline conditions due to the formation of the p-nitrophenolate ion. rsc.orgacs.org The product, p-aminophenol, has a distinct absorption peak around 300 nm. rsc.org

By monitoring the decrease in absorbance at 400 nm and the simultaneous increase in absorbance at the wavelength corresponding to the product, researchers can determine the reaction rate. nih.govresearchgate.net For reactions that follow pseudo-first-order kinetics, plotting the natural logarithm of the absorbance at 400 nm against time yields a linear relationship, the slope of which gives the apparent rate constant (k_app). nih.gov This method provides a reliable and straightforward means to assess the catalytic activity of various materials in the transformation of p-nitrophenol. nih.govrsc.org

The following table summarizes the characteristic UV-Vis absorption peaks for p-nitrophenol under different pH conditions.

pH ConditionAnalyteλmax (nm)
Acidicp-Nitrophenol317
Alkalinep-Nitrophenolate ion400
Neutralp-Nitrophenol & p-Nitrophenolate ion317 & 400

Data compiled from multiple research sources. nih.govscienceopen.comrsc.org

The quantification of p-nitrophenol in complex matrices, such as industrial wastewater or environmental samples, can be challenging due to the presence of interfering substances. nih.gov Engineered nanoparticles, like nano-Fe(OH)₃, can interfere with the spectrophotometric determination of p-nitrophenol as they also absorb light at its characteristic wavelengths (317 nm and 400 nm). nih.govscienceopen.com

To overcome such interferences, specific method development is crucial. One effective approach involves the acidification of the sample with hydrochloric acid (HCl) and heating, which helps to break down colloidal particles that may cause scattering or unwanted absorption. nih.govscienceopen.com The addition of a masking agent, such as ascorbic acid, can be used to reduce interfering metal ions like Fe³⁺ to a form that does not absorb at the analytical wavelength. nih.govscienceopen.com For instance, a method involving acidification with 5% HCl, heating to 60°C for 20 minutes, and the addition of ascorbic acid has been successfully developed for the accurate determination of p-nitrophenol in water samples containing nano-Fe(OH)₃. nih.govscienceopen.com

Derivative spectroscopy is another powerful technique to eliminate background interference. scientiaricerca.com By calculating the first or higher-order derivative of the absorption spectrum, constant and linear baseline shifts can be effectively removed, enhancing the resolution of overlapping peaks and improving the accuracy of quantification. scientiaricerca.com

Electrochemical Sensing and Detection of Nitrophenol Species Using Aluminum-Doped Composites

Electrochemical methods offer high sensitivity, selectivity, and rapid response times for the detection of nitrophenol species. sciepub.comresearchgate.net The development of novel electrode materials is key to enhancing the performance of these sensors. Composites incorporating aluminum have shown promise in this area. For example, barium-nickel-doped aluminum oxide (Al₂O₃) nanocomposites have been investigated for the enhanced detection of 4-nitrophenol (B140041). acs.org

The principle behind electrochemical detection involves the reduction or oxidation of p-nitrophenol at the surface of a modified electrode. The resulting current is proportional to the concentration of p-nitrophenol. Techniques like cyclic voltammetry (CV) and linear sweep voltammetry (LSV) are commonly employed to study the electrochemical behavior of p-nitrophenol and to quantify its concentration. sciepub.comnih.gov

Recent research has focused on creating composite materials that enhance the electrocatalytic activity towards nitrophenol. For instance, a novel sensor based on a SrTiO₃/Ag/rGO composite modified screen-printed carbon electrode (SPCE) has been developed for the sensitive detection of 4-nitrophenol. nih.govresearchgate.net While this specific example does not involve aluminum doping directly in the final composite, the synthesis of such advanced materials often involves aluminum-containing precursors or substrates. The modification of electrodes with such nanocomposites can lead to a significant increase in the redox peak current of 4-nitrophenol, resulting in a lower limit of detection and a wider linear response range. nih.govresearchgate.net The high sensitivity and selectivity of these sensors make them suitable for real-time monitoring of p-nitrophenol in various environmental samples. acs.org

The following table presents a comparison of different modified electrodes used for the electrochemical detection of 4-nitrophenol.

Electrode ModifierAnalytical TechniqueLinear Range (µM)Limit of Detection (µM)
SrTiO₃/Ag/rGO/SPCELSV0.1 - 10000.03
PEDOT:PSS/Pt NPs-PPy-CB@ZnODPV1.5 - 40.5-
Barium-nickel-doped Al₂O₃---

Data compiled from multiple research sources. acs.orgresearchgate.netmdpi.com

Chromatographic Techniques for Separation and Analysis of Intermediates and Products

Chromatographic methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are indispensable for the separation, identification, and quantification of p-nitrophenol, its isomers, and related reaction intermediates and products. researchgate.netup.ptepa.gov These techniques offer high resolution and sensitivity, making them ideal for analyzing complex mixtures.

HPLC is a versatile technique for the analysis of p-nitrophenol and its metabolites. researchgate.netnih.gov A common approach involves reversed-phase HPLC (RP-HPLC) with a C18 column and UV-Vis detection. nih.gov For the simultaneous analysis of p-nitrophenol and its conjugated metabolites, such as p-nitrophenyl-β-D-glucuronide and p-nitrophenyl sulfate, an isocratic ion-pair RP-HPLC method can be employed. nih.gov The mobile phase composition, pH, and the use of an ion-pairing agent like tetrabutylammonium (B224687) bromide are optimized to achieve baseline separation of the analytes. nih.gov

Gas chromatography is another powerful tool, especially for the analysis of volatile or semi-volatile phenols. epa.gov For the analysis of phenols by GC, derivatization is often employed to improve their thermal stability and chromatographic behavior. epa.gov Derivatizing agents such as diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) can be used to convert phenols into their more volatile ether derivatives. epa.gov The choice of detector, such as a flame ionization detector (FID) or an electron capture detector (ECD), depends on the specific derivatives and the required sensitivity. epa.gov

The following table provides an example of an HPLC method for the analysis of p-nitrophenol and its metabolites.

ParameterCondition
Column C18
Mobile Phase Methanol-0.01 M citrate (B86180) buffer pH 6.2 (47:53 v/v) containing 0.03 M TBAB
Flow Rate 1.0 mL/min
Detection UV-Vis at 290 nm
Internal Standard 4-ethylphenol

Data from a study on HPLC quantification of 4-nitrophenol and its conjugated metabolites. nih.gov

Q & A

Basic: What are the established methods for synthesizing p-nitrophenol aluminum salt, and how is purity ensured?

Answer:
this compound (CAS 64047-79-6) is synthesized by reacting aluminum chloride with p-nitrophenol derivatives under controlled acidic conditions. For example, functionalized metal-organic frameworks (MOFs) like NH₂-MIL-101(Al) are prepared by reacting aluminum chloride with 2-amino terephthalic acid in dimethylformamide (DMF) at 403 K for 3 days . Purity is ensured via recrystallization from nitric acid (10% v/v) and ether extraction to remove uranium or other metal contaminants . Spectrophotometric-grade reagents (≥98%) are validated using UV-Vis spectroscopy and HPLC for nitrophenol quantification .

Advanced: How do surface area and functional groups influence p-nitrophenol adsorption in MOF-based systems?

Answer:
NH₂-MIL-101(Al) exhibits a high BET surface area (1943 m²/g), enhancing adsorption capacity (1.2 mmol/g) for p-nitrophenol compared to Amberlite XAD (0.4 mmol/g) . Amine groups act as proton donors, forming hydrogen bonds with nitro-group oxygens in p-nitrophenol (Figure 12.3 in ). Static liquid-phase adsorption experiments at pH 7.2 (buffered with N,N-bis(2-hydroxyethyl)-2-aminoethane sulfonic acid) optimize electrostatic interactions . Surface modifications (e.g., amine functionalization) increase selectivity by 30% compared to non-functionalized MOFs.

Basic: What analytical techniques are recommended for characterizing this compound stability?

Answer:

  • FTIR : Identifies Al–O bonding (500–700 cm⁻¹) and nitro-group vibrations (1520 cm⁻¹, asymmetric stretching) .
  • XRD : Confirms crystallinity and phase purity (e.g., ZnAl₂O₄ spinel structure in photocatalytic studies) .
  • ICP-MS : Detects trace aluminum (≤1 ppb) using nitric acid blanks and standard aluminum solutions (0–10 ppm) .
  • UV-Vis : Monitors degradation kinetics (λ = 400 nm for p-nitrophenol quantification) .

Advanced: How do first-order kinetics models explain p-nitrophenol biodegradation in soil matrices?

Answer:
Biodegradation studies in soil show 88–98.1% removal of p-nitrophenol over 12–26 days. First-order rate constants (k) range from 0.108 g⁻¹ to 0.124 g⁻¹, with correlation coefficients (ρ) of 0.901–0.966 . Discrepancies in k values arise from experimental variables: co-contaminants (phenol accelerates degradation via co-metabolism), soil pH, and microbial consortia diversity. Stoichiometric analysis detects intermediates (e.g., pyrocatechol) below 0.1 mg/kg via GC-MS .

Advanced: What mechanisms govern the photocatalytic degradation of p-nitrophenol using ZnAl₂O₄ spinel?

Answer:
ZnAl₂O₄ derived from layered double hydroxides (LDH) degrades p-nitrophenol via UV-light-driven radical formation. Anion replacement (e.g., nitrate to hydroxide) during LDH synthesis enhances surface defects, increasing photocatalytic efficiency by 40% . Reaction parameters (pH 9.8, NaBH₄ as a reducing agent) yield pseudo-first-order kinetics. Post-treatment calcination (500°C) improves crystallinity and reduces electron-hole recombination .

Basic: How is this compound applied in enzymatic assays, and what precautions are required?

Answer:
p-Nitrophenol derivatives (e.g., p-nitrophenyl-β-D-glucopyranoside) are substrates for β-glucosidase activity assays. The reaction (40°C, 30 min) releases p-nitrophenol, measured at λ = 400 nm . Photosensitivity mandates aluminum foil protection during incubation . For alkaline phosphatase assays, p-nitrophenyl phosphate disodium salt (0.5 mmol/L) is hydrolyzed to p-nitrophenol, quantified at λ = 405 nm .

Advanced: How does this compound compare to other inhibitors in corrosion studies?

Answer:
In 0.1N HCl, 0.6% p-nitrophenol achieves 72–78% inhibition efficiency for aluminum corrosion, outperforming nitrobenzene (60–65%) . Tafel polarization shows a cathodic shift (ΔE = −120 mV), indicating adsorption on aluminum oxide layers. Weight loss methods validate inhibition via Langmuir isotherm models (R² > 0.95) .

Basic: What methodologies minimize aluminum contamination in p-nitrophenol salt synthesis?

Answer:

  • Recrystallization : Aluminum nitrate nonahydrate is purified via ether extraction and nitric acid recrystallization .
  • Buffer preparation : Use ultrapure water (≤1 ppb Al) and pH 7.2 buffer (N,N-bis(2-hydroxyethyl)-2-aminoethane sulfonic acid) to avoid interference .
  • Blank correction : ICP-MS analysis with standard aluminum solutions (0–10 ppm) ensures accuracy .

Advanced: How do adsorption and photocatalytic degradation methods for p-nitrophenol removal compare in efficiency?

Answer:

  • Adsorption : MOFs achieve 1.2 mmol/g capacity but require regeneration (e.g., ethanol washing) .
  • Photocatalysis : ZnAl₂O₄ degrades 95% of p-nitrophenol in 2 hours but depends on UV intensity .
    Hybrid approaches (amine-functionalized MOFs + photocatalysts) enhance degradation rates by 25% under visible light .

Advanced: How should researchers address contradictions in kinetic data across biodegradation studies?

Answer:
Discrepancies in rate constants (e.g., k = 0.108 vs. 0.124 g⁻¹) arise from:

  • Soil composition : Organic content (2–5%) alters microbial activity .
  • Co-contaminants : Phenol accelerates degradation via co-metabolism, reducing half-life by 40% .
  • Analytical limits : Detection thresholds (e.g., <0.1 mg/kg for GC-MS) affect kinetic modeling .
    Standardized OECD 301F protocols are recommended for cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.